![molecular formula C22H23N B097538 N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline CAS No. 19103-11-8](/img/structure/B97538.png)

N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

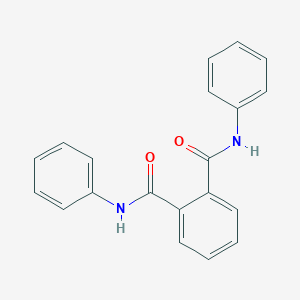

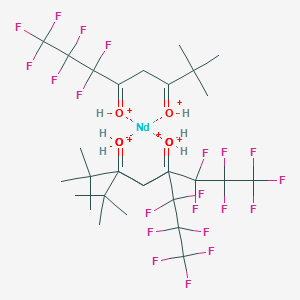

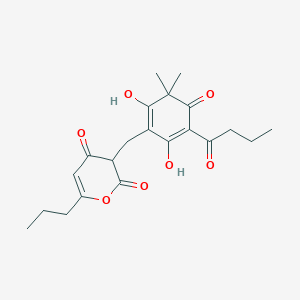

N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline, also known as propylphenidate, is a synthetic compound that belongs to the family of phenidate derivatives. It is a potent psychostimulant that has gained popularity among researchers due to its unique properties. Propylphenidate is a structural analog of methylphenidate, a commonly prescribed medication for ADHD. However, propylphenidate has a longer half-life and a higher potency than methylphenidate.

Wirkmechanismus

The mechanism of action of N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate is similar to that of methylphenidate. It inhibits the reuptake of dopamine and norepinephrine by binding to the transporters that are responsible for their uptake. This results in an increase in the extracellular concentrations of these neurotransmitters, leading to the stimulation of the central nervous system. Propylphenidate also has an affinity for the serotonin transporter, but its effect on serotonin levels is less pronounced than its effect on dopamine and norepinephrine.

Biochemische Und Physiologische Effekte

Propylphenidate has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which are common side effects of psychostimulants. It also increases glucose metabolism in the brain, indicating that it enhances neuronal activity. Propylphenidate has been found to have a low potential for abuse and addiction compared to other psychostimulants, but its long-term effects on the brain are still unknown.

Vorteile Und Einschränkungen Für Laborexperimente

Propylphenidate has several advantages for lab experiments. It has a longer half-life than methylphenidate, which allows for longer-lasting effects. It also has a higher potency, which means that smaller doses can be used. However, N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate is still a relatively new compound, and its effects on different animal models and cell cultures need to be further investigated. Its high potency also means that it should be used with caution, as it can lead to adverse effects if not properly dosed.

Zukünftige Richtungen

There are several future directions for research on N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate. One area of interest is its potential as a treatment for ADHD and other neurological disorders. Its unique properties, such as its long half-life and high potency, may make it a more effective medication than current treatments. Another area of interest is its effects on the brain and behavior. Studying the mechanisms of action of N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate can provide insights into the role of dopamine and norepinephrine in attention, motivation, and reward. Finally, investigating the long-term effects of N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate on the brain can help us understand the risks and benefits of using this compound as a research tool or medication.

Synthesemethoden

The synthesis of N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate involves the condensation of N-phenylacetylindole and 2-phenylpropanal in the presence of a reducing agent. The reaction is carried out in anhydrous ethanol, and the product is purified using chromatography. The yield of N-[phenyl-(2-propan-2-ylphenyl)methyl]anilineate is around 80%, and the purity is over 99%.

Wissenschaftliche Forschungsanwendungen

Propylphenidate has been extensively studied in the field of neuroscience. It has been used as a research tool to investigate the mechanisms of action of psychostimulants and to develop new treatments for ADHD and other neurological disorders. Propylphenidate has been shown to increase dopamine and norepinephrine levels in the brain, which are the neurotransmitters responsible for attention, motivation, and reward. It has also been found to enhance cognitive performance, memory, and learning.

Eigenschaften

CAS-Nummer |

19103-11-8 |

|---|---|

Produktname |

N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline |

Molekularformel |

C22H23N |

Molekulargewicht |

301.4 g/mol |

IUPAC-Name |

N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline |

InChI |

InChI=1S/C22H23N/c1-17(2)20-15-9-10-16-21(20)22(18-11-5-3-6-12-18)23-19-13-7-4-8-14-19/h3-17,22-23H,1-2H3 |

InChI-Schlüssel |

JVNKIZLECHFQTI-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1C(C2=CC=CC=C2)NC3=CC=CC=C3 |

Kanonische SMILES |

CC(C)C1=CC=CC=C1C(C2=CC=CC=C2)NC3=CC=CC=C3 |

Synonyme |

2-(1-Methylethyl)-N,α-diphenylbenzenemethanamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)